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2-Thiaspiro[3.3]heptan-6-ol

Cat. No.: B13499319
M. Wt: 130.21 g/mol
InChI Key: SPUDVYMESPGEQM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Design

Spirocyclic motifs are increasingly valued for their ability to create structurally complex and rigid molecules, offering a departure from the predominantly flat structures that have long characterized synthetic chemistry. rsc.org

The spiro[3.3]heptane framework, composed of two fused cyclobutane (B1203170) rings, is characterized by significant ring strain and conformational rigidity. vulcanchem.com This rigidity is a key feature, as it reduces the entropic penalty associated with a molecule binding to a biological target. researchgate.net The quaternary spiro-carbon at the center of the molecule locks the two rings into a fixed spatial arrangement, creating non-coplanar exit vectors for substituents. This three-dimensional geometry is a defining characteristic that allows for the exploration of novel chemical space. researchgate.net

The structural parameters of the spiro[3.3]heptane core reflect its strained nature, with bond angles deviating from the ideal tetrahedral geometry. This inherent strain and predictable conformation make it an attractive scaffold for designing molecules with specific spatial orientations. nih.gov

ParameterValue (Å or °)Source of Data
C(spiro)-C bond length1.54–1.56 ÅX-ray data
Dihedral angles (φ₁, φ₂)22.8–29.7°Computational
Ring puckering (θ)129–130°Crystallography

This table presents key structural parameters for the spiro[3.3]heptane framework, illustrating the geometric constraints imposed by its bicyclic nature.

The incorporation of heteroatoms such as oxygen, nitrogen, or sulfur into the spiro[3.3]heptane scaffold significantly enhances its strategic value in medicinal chemistry. rsc.orgrsc.org These heteroatoms can serve as points for further functionalization and can modulate the physicochemical properties of the molecule. rsc.org Heteroatom-containing spiro[3.3]heptanes are particularly sought after as bioisosteres—substitutes for common chemical groups like aromatic rings or other saturated heterocycles such as piperazine (B1678402) and morpholine (B109124). rsc.orgresearchgate.netbeilstein-journals.org Their rigid, three-dimensional structure can lead to improved target selectivity and better metabolic stability in drug candidates. rsc.orgresearchgate.net The inclusion of a heteroatom provides a vector for substitution that is orthogonal to the carbon-centered vectors, offering unique possibilities for molecular design. rsc.orgrsc.org

Research Landscape of Sulfur-Containing Spirocycles

The synthesis of sulfur-containing rings, particularly four-membered thietanes, is a well-established field of organic chemistry, driven by the presence of these motifs in biologically active compounds. beilstein-journals.orgresearchgate.net

The construction of the thietane (B1214591) ring has been approached through various synthetic strategies. beilstein-journals.orgnih.gov A common and historically significant method is the double nucleophilic displacement of 1,3-dihalides or related disulfonates with a sulfide (B99878) source like sodium sulfide. beilstein-journals.org This method has been successfully applied to produce a range of thietane derivatives. beilstein-journals.orgbeilstein-journals.org

Other important synthetic routes include:

Photochemical [2+2] Cycloadditions : Also known as the thia-Paternò–Büchi reaction, this method involves the reaction of thiocarbonyl compounds with alkenes and is particularly useful for synthesizing spirothietanes. beilstein-journals.orgnih.gov

Ring Expansion of Thiiranes : Three-membered sulfur heterocycles (thiiranes) can be expanded to form four-membered thietanes. nih.govrsc.org

Intramolecular Cyclizations : The intramolecular thioetherification of appropriately functionalized precursors is a widely used strategy. beilstein-journals.orgnih.gov

These methods have enabled the synthesis of complex molecules, including thietane-containing nucleosides and natural product analogues. beilstein-journals.orgnih.govdntb.gov.ua

Despite the variety of methods available for thietane synthesis, constructing the 2-thiaspiro[3.3]heptane framework presents specific challenges. The formation of two strained four-membered rings connected at a single spirocenter is an energetically demanding process. Syntheses often require multiple steps and careful optimization of reaction conditions to achieve acceptable yields. researchgate.net

For instance, the synthesis of the related 6-amino-2-thiaspiro[3.3]heptane hydrochloride required a nine-step sequence starting from 2,2-bis(bromomethyl)-1,3-propanediol. beilstein-journals.orgresearchgate.net The key step in such syntheses often involves the formation of the thietane ring via intramolecular cyclization or double displacement with a sulfur nucleophile, which can be accompanied by competing elimination side reactions. beilstein-journals.orgresearchgate.net Similarly, the synthesis of 2-oxa-6-thiaspiro[3.3]heptane involves the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with thiourea, followed by base-mediated cyclization, highlighting the specialized precursors required. beilstein-journals.orgbeilstein-journals.orgnih.gov These multi-step and often low-yielding procedures underscore the synthetic difficulty in accessing this strained heterocyclic system. nih.govresearchgate.net

Scope and Objectives of Academic Research on 2-Thiaspiro[3.3]heptan-6-ol

Direct academic research focused exclusively on this compound is not extensively documented in the reviewed literature. However, its scientific value can be inferred from the broader context of research on related spirocyclic systems. The primary objective for synthesizing compounds like this compound is to provide novel, three-dimensional building blocks for use in drug discovery and medicinal chemistry. acs.org

The presence of the hydroxyl (-OH) group at the 6-position and the thietane ring offers two distinct points for chemical modification. The alcohol can be oxidized to a ketone or used in esterification or etherification reactions, while the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone. This functional versatility makes this compound a valuable intermediate for generating libraries of more complex spirocyclic compounds. The research scope is therefore centered on its utility as a scaffold to create new chemical entities with unique three-dimensional shapes for evaluation as potential therapeutic agents. rsc.orgacs.org

Contribution to Advanced Organic Synthesis

The unique structural features of This compound make it a valuable contributor to the field of advanced organic synthesis. The presence of two distinct functional groups—the thioether within the thietane ring and the secondary alcohol on the cyclobutane ring—offers orthogonal reactivity. This allows for selective manipulation of one group while the other remains intact, a key principle in the efficient construction of complex molecules.

The strained thietane ring can be a substrate for various transformations, including oxidation to the corresponding sulfoxide or sulfone, which can further alter the electronic properties and biological activity of the molecule. The secondary alcohol provides a nucleophilic center and a site for a variety of classical alcohol reactions, such as esterification, etherification, and oxidation to the corresponding ketone. The stereochemistry of the hydroxyl group also introduces an element of chirality, which is of paramount importance in the synthesis of enantiomerically pure compounds.

Exploration of Novel Structural Motifs

The rigid, three-dimensional nature of the spiro[3.3]heptane framework in This compound allows for the exploration of novel structural motifs that are not easily accessible with more conventional, flexible scaffolds. By using this compound as a starting point, chemists can build out in well-defined spatial directions, creating molecules with precise three-dimensional shapes.

This is particularly relevant in the context of bioisosterism, where the spiro[3.3]heptane core can act as a saturated, non-aromatic mimic of a phenyl ring. beilstein-journals.org The defined exit vectors of the substituents on the spirocyclic system can replicate the spatial arrangement of substituents on an aromatic ring, while offering improved physicochemical properties such as increased solubility and metabolic stability. The incorporation of the thietane and alcohol functionalities adds further layers of complexity and potential for interaction with biological targets.

Potential as a Modular Building Block in Complex Molecular Construction

A key aspect of modern synthetic chemistry is the use of modular building blocks that can be readily incorporated into larger, more complex molecular architectures. This compound is well-suited to serve as such a building block. Its bifunctional nature allows it to be connected to other molecular fragments through either the sulfur atom (after appropriate activation) or the hydroxyl group.

For instance, the hydroxyl group can be used to form an ester or ether linkage to another part of a target molecule. Subsequently, the thietane ring could be involved in further reactions. This modular approach streamlines the synthesis of complex molecules by allowing for the pre-fabrication of key structural units. The defined stereochemistry of the spirocyclic core ensures that the spatial relationships between the different parts of the final molecule are well-controlled. The synthesis of various functionalized azaspiro[3.3]heptanes as building blocks for drug discovery highlights the potential of this strategy. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10OS B13499319 2-Thiaspiro[3.3]heptan-6-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiaspiro[3.3]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c7-5-1-6(2-5)3-8-4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUDVYMESPGEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CSC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Thiaspiro 3.3 Heptan 6 Ol and Its Derivatives

Retrosynthetic Analysis of 2-Thiaspiro[3.3]heptan-6-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and applying known chemical transformations in reverse.

The retrosynthesis of this compound involves strategically disconnecting the spirocyclic framework. A primary approach for spirocyclic thioethers is to disconnect the carbon-sulfur (C-S) bonds. scripps.eduthieme-connect.com For the thietane (B1214591) ring in the 2-thiaspiro[3.3]heptane core, a double C-S bond disconnection is logical. This leads back to a cyclobutane (B1203170) precursor containing two electrophilic centers (e.g., a dihalide or a dimesylate) and a sulfide (B99878) ion (S²⁻) synthon. researchgate.netbeilstein-journals.org This strategy simplifies the complex spirocycle into a more manageable monosubstituted cyclobutane derivative.

A further disconnection of the cyclobutane ring can be envisioned through a [2+2] cycloaddition, or more commonly for this system, by breaking the C-C bonds formed during a cyclization reaction, such as a malonic ester synthesis, which leads back to acyclic, polyhalogenated precursors. researchgate.netdiva-portal.org The goal is often to identify symmetrical or pseudo-symmetrical precursors to simplify the synthesis. scripps.edu

The hydroxyl group at the C-6 position can be incorporated at various stages of the synthesis. There are two primary retrosynthetic strategies:

Functional Group Interconversion (FGI): The alcohol can be derived from a corresponding ketone, 2-thiaspiro[3.3]heptan-6-one, via a reduction reaction. This ketone, in turn, could be synthesized from a cyclobutanone (B123998) precursor that undergoes the thietane ring formation.

Carrying the Functionality: The hydroxyl group, or a protected version of it, can be present in an early-stage precursor. For instance, a synthesis could start from a cyclobutane derivative that already bears a protected hydroxyl group. This approach avoids potential chemoselectivity issues in later steps. The synthesis of the analogous 6-amino-2-thiaspiro[3.3]heptane often begins with precursors where a different functional group is carried through several steps before being converted to the final amine functionality. researchgate.netresearchgate.net A similar strategy is applicable for the hydroxyl group.

Multistep Synthetic Routes to the 2-Thiaspiro[3.3]heptane Core

Building the 2-thiaspiro[3.3]heptane core typically involves the sequential construction of the two four-membered rings. The formation of the thietane ring is often the final key step, achieved through an intramolecular double cyclization. researchgate.netbeilstein-journals.org

A robust and frequently employed method for constructing the thietane ring in the spiro[3.3]heptane system is a double nucleophilic displacement reaction. researchgate.netbeilstein-journals.org This involves reacting a precursor bearing two leaving groups on adjacent carbons with a sulfur nucleophile. This strategy is highly effective for forming four-membered heterocyclic rings.

A common and inexpensive starting material for the synthesis of the spiro[3.3]heptane skeleton is 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.netresearchgate.netbeilstein-journals.org A general synthetic sequence to obtain a suitable precursor for the final thietane cyclization is as follows:

Protection: The two hydroxyl groups of the starting diol are often protected, for instance, as an acetal, to prevent interference in subsequent steps. researchgate.net

First Cyclization: The dibromide is reacted with a nucleophile like diethyl malonate under basic conditions to form the cyclobutane ring. researchgate.net

Functional Group Manipulation: The resulting diester on the cyclobutane ring is hydrolyzed to a dicarboxylic acid, followed by decarboxylation to yield a monocarboxylic acid. researchgate.net This acid can then be converted into other functional groups, such as an amino group via a Curtius rearrangement, or potentially a hydroxyl group. researchgate.netgoogle.com

Deprotection and Activation: The protecting group from the initial diol is removed to reveal two primary hydroxyl groups. These are then converted into good leaving groups, such as mesylates or bromides, to create the di-electrophilic precursor required for the final cyclization. researchgate.netbeilstein-journals.org For example, treatment with methanesulfonyl chloride yields a dimethanesulfonate. researchgate.net

The final step in constructing the 2-thiaspiro[3.3]heptane core is the formation of the thietane ring. This is typically achieved by reacting the di-electrophilic precursor (e.g., a dimesylate or dihalide) with a sulfur nucleophile. sorbonne-universite.fr Sodium sulfide, particularly in its hydrated form (Na₂S·9H₂O), is a widely used and effective sulfur source for this transformation. researchgate.netresearchgate.netsorbonne-universite.frrsc.org

The reaction is generally conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. researchgate.netrsc.org For instance, the reaction of a dimethanesulfonate precursor with sodium sulfide nonahydrate in DMSO at 80°C has been shown to successfully yield the 2-thiaspiro[3.3]heptane ring system. researchgate.net This double nucleophilic substitution proceeds efficiently to close the four-membered sulfur-containing ring and complete the spirocyclic core.

Data Tables

Table 1: Precursors and Reagents in the Synthesis of the 2-Thiaspiro[3.3]heptane Core

Compound/Reagent Role in Synthesis Reference
2,2-Bis(bromomethyl)-1,3-propanediol Starting material for cyclobutane ring formation. researchgate.netresearchgate.netbeilstein-journals.org
Diethyl malonate Nucleophile for the first cyclization to form the cyclobutane ring. researchgate.net
Methanesulfonyl chloride Reagent to convert hydroxyl groups into good leaving groups (mesylates). researchgate.net
Sodium Sulfide (Na₂S·9H₂O) Sulfur source for the second cyclization (thietane ring formation). researchgate.netresearchgate.netsorbonne-universite.fr

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-Thiaspiro[3.3]heptan-6-one
6-amino-2-thiaspiro[3.3]heptane
2,2-Bis(bromomethyl)-1,3-propanediol
Diethyl malonate
Methanesulfonyl chloride
Sodium Sulfide
Piperidine (B6355638)
Morpholine (B109124)
Dimethyl sulfoxide

Cyclization via Double Nucleophilic Displacements

Optimization of Reaction Conditions for Yield and Selectivity

The efficient synthesis of the 2-thiaspiro[3.3]heptane core often relies on nucleophilic substitution reactions where a sulfur nucleophile is used to form the thietane ring. Optimizing reaction parameters such as the choice of solvent, base, temperature, and reaction time is critical to maximizing yield and minimizing side products.

Detailed optimization studies for the direct synthesis of this compound are not extensively documented in the literature; however, principles can be drawn from the synthesis of analogous spiro[3.3]heptane systems. For instance, in the synthesis of 2,6-diazaspiro[3.3]heptanes, a related spirocyclic system, the final ring-closing cyclization is highly dependent on the reaction conditions. thieme-connect.de An investigation into the cyclization of an N-alkylated 3-chloromethylazetidine derivative demonstrated that while strong, non-nucleophilic bases like DBU in solvents such as DMF could drive the reaction to completion, the reaction was slow in other solvents like THF. thieme-connect.de Interestingly, at elevated temperatures in a DMF-water mixture, the reaction proceeded efficiently to completion without the need for an external base, likely due to the dissociation of an HCl salt intermediate followed by an irreversible cyclization. thieme-connect.de

These findings suggest that for the synthesis of this compound via a double nucleophilic displacement route—for example, reacting a disulfonate derivative of 3,3-bis(hydroxymethyl)cyclobutanol with a sulfide source like sodium sulfide—key parameters to optimize would include the solvent (e.g., polar aprotic solvents like DMSO or DMF), temperature, and the nature of the sulfide reagent. The synthesis of 6-amino-2-thiaspiro[3.3]heptane hydrochloride has been reported using sodium sulfide nonahydrate in DMSO at 80°C for 16 hours, indicating that these conditions are effective for thietane ring formation in this spirocyclic system. researchgate.net

Table 1: Optimization of Cyclization Conditions for a 2,6-Diazaspiro[3.3]heptane System thieme-connect.de This table illustrates how reaction parameters affect the synthesis of a related spirocyclic system, providing a model for optimizing the synthesis of this compound.

EntryBaseSolventTemperature (°C)Time (h)Conversion (%)
1DBUTHF7024~20
2DBUDMF7024100
3DBUDMF1103100
4K₂CO₃DMF1103Incomplete, side products
5NoneDMF11016100
6NoneDMF/H₂O (8:2)1104.5100

Cycloaddition Approaches to Spirocyclic Systems

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of cyclic and heterocyclic systems. For the synthesis of thietanes, and specifically spirocyclic thietanes, photochemical [2+2] cycloadditions are a particularly important route. nih.govbeilstein-journals.org

The [2+2] cycloaddition reaction is a cornerstone of four-membered ring synthesis. In the context of thietanes, this typically involves the reaction of a thiocarbonyl compound with an alkene. While photochemical variants are more common, thermal [2+2] cycloadditions can also be employed. The synthesis of the related 2-oxaspiro[3.3]heptan-6-one, for example, can be achieved through thermal methods using alkenes and ketenes.

The analogous thia-variant would involve the reaction of a suitable thioketene (B13734457) or thioketene equivalent with an olefin. For the synthesis of this compound, a potential strategy would involve the [2+2] cycloaddition of a thioketene with a cyclobutane-derived olefin, or conversely, the reaction of cyclobutylidenemethanethione with an appropriate olefin, followed by functional group manipulation to install the hydroxyl group. A related Staudinger cycloaddition, involving the reaction of an imine with a ketene (B1206846) (generated from an acyl chloride), has been used to generate β-lactam spirocycles, demonstrating the feasibility of [2+2] cycloadditions for constructing spiro-fused four-membered rings. nih.gov

The thia-Paternò–Büchi reaction is the photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, yielding a thietane. nih.govbeilstein-journals.org This reaction is one of the most direct and effective methods for constructing the thietane ring and is particularly well-suited for creating spirocyclic derivatives. beilstein-journals.org The general mechanism involves the photoexcitation of the thiocarbonyl compound to its singlet excited state, followed by intersystem crossing to the more stable triplet state, which then reacts with the ground-state alkene.

A significant challenge in thia-Paternò–Büchi reactions has been the instability of many thiocarbonyl compounds, especially thioaldehydes and aliphatic thioketones. researchgate.netchemistryviews.org A recent innovative approach circumvents this issue through a visible-light-mediated domino reaction. chemistryviews.org In this method, a stable pyrenacyl sulfide precursor undergoes a Norrish type II fragmentation upon irradiation to generate a highly reactive thiocarbonyl species in situ. Concurrently, this fragmentation produces 1-acetylpyrene, which acts as a photocatalyst for the subsequent thia-Paternò–Büchi reaction between the transient thiocarbonyl and an alkene. chemistryviews.org This strategy allows for the synthesis of previously inaccessible thietanes under mild conditions using visible light. chemistryviews.orgresearchgate.net

Table 2: In-Situ Generation and Photocatalyzed Thia-Paternò–Büchi Reaction chemistryviews.org Illustrates the scope and efficiency of a modern domino approach to thietane synthesis.

Thiocarbonyl PrecursorAlkene PartnerProduct Yield (%)
Pyrenacyl-derived thioaldehyde1,1-Diphenylethylene75
Pyrenacyl-derived thioaldehydeα-Methylstyrene66
Pyrenacyl-derived aliphatic thioketoneEthyl vinyl ether83
Pyrenacyl-derived aliphatic thioketoneDihydropyran71

Ring Expansion/Contraction Strategies for Thietane Formation

Alternative to building the thietane ring from acyclic precursors or via cycloaddition, ring expansion and contraction strategies offer another synthetic avenue. The ring expansion of three-membered sulfur heterocycles (thiiranes) is a well-established method for thietane synthesis. nih.govbeilstein-journals.orgresearchgate.net

A common method for this transformation involves the reaction of a thiirane (B1199164) with a sulfur ylide, such as dimethyloxosulfonium methylide. researchgate.netresearchgate.net This ylide is typically generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride. The mechanism proceeds via a nucleophilic ring-opening of the thiirane by the ylide, which generates a thiolate intermediate. This intermediate then undergoes an intramolecular cyclization (displacement) to form the four-membered thietane ring and dimethyl sulfoxide as a byproduct. researchgate.net This strategy has been successfully applied to produce a variety of thietane derivatives. researchgate.net

Conversely, ring contraction of larger, five- or six-membered sulfur-containing heterocycles to form thietanes is a less frequently utilized strategy in synthesis. beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral molecules in an enantiomerically pure form is a central goal of organic synthesis, particularly for applications in medicinal chemistry. Synthesizing chiral analogs of this compound requires methods that can control the absolute stereochemistry of the newly formed stereocenters.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product, and the auxiliary can often be recovered. wikipedia.org

This strategy is applicable to spirocyclization processes for the construction of chiral building blocks. researchgate.net For example, a diastereoselective ring expansion was achieved in the synthesis of a tetrahydrofuran (B95107) derivative by using (–)-menthyl phenyldiazoacetate as a chiral auxiliary, which directed the reaction to yield the product with a high diastereomeric ratio (>20:1). rsc.org The stereoselectivity is rationalized by the steric influence of the auxiliary, which shields one face of the reactive intermediate, favoring attack from the less hindered face. rsc.org

However, it is crucial to note that the effectiveness of a chiral auxiliary can be highly system-dependent. In the same study, while oxetane (B1205548) ring expansions were highly diastereoselective, the analogous reactions to form thietanes did not proceed with significant diastereoselectivity. rsc.org This highlights that while the principle of using chiral auxiliaries is sound, empirical validation is necessary for specific applications in thietane synthesis. The general process involves attaching the auxiliary to a prochiral cyclobutanone derivative, performing the key thietane-forming reaction, and then cleaving the auxiliary to reveal the chiral spirocyclic alcohol.

Table 3: Conceptual Framework for Chiral Auxiliary-Mediated Synthesis

StepDescriptionGeneric Structure Example
1. AttachmentA prochiral substrate is covalently bonded to a chiral auxiliary (Aux).Substrate-Aux
2. Diastereoselective ReactionThe substrate-auxiliary conjugate undergoes a reaction. The steric and electronic properties of Aux* direct the formation of one diastereomer over the other.Product-Diastereomer A (Major) + Product-Diastereomer B (Minor)
3. CleavageThe chiral auxiliary is removed from the major diastereomer to yield the enantiomerically enriched final product.Enantiomerically Enriched Product + Recovered Aux*

Enantioselective Catalysis for Hydroxyl Group Functionalization

The selective functionalization of one enantiomer of a racemic alcohol is a powerful strategy for obtaining enantiomerically enriched products. This is often achieved through enantioselective acylation, where a chiral catalyst preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted.

Non-enzymatic catalytic systems have been developed that show high efficacy in the enantioselective acylation of racemic secondary alcohols. These catalysts are typically small organic molecules that create a chiral environment around the reaction center. For a sterically hindered secondary alcohol like this compound, catalysts that have demonstrated success with a broad range of substrates, including those with significant steric bulk, would be most applicable.

Chiral N-heterocyclic carbenes (NHCs) have emerged as a promising class of catalysts for the non-enzymatic enantioselective acylation of secondary alcohols. acs.org These catalysts can effectively discriminate between the enantiomers of various arylalkyl carbinols and allylic alcohols. acs.org For instance, C2-symmetric imidazolidenyl carbenes have been shown to catalyze the enantioselective acylation of racemic secondary alcohols with acyl donors like vinyl diphenylacetate. acs.org

Another successful class of catalysts for this transformation are chiral diamines derived from amino acids, such as (S)-proline. These catalysts, in combination with an achiral acylating agent like benzoyl chloride, can facilitate the kinetic resolution of a variety of racemic cyclic and acyclic secondary alcohols with high enantioselectivity. oup.com

Catalyst TypeExample CatalystSubstrate ScopePotential Acylating AgentReference
Chiral N-Heterocyclic Carbene(R,R)-1,3-bis[(1-naphthyl)ethyl]imidazolium tetrafluoroborate (B81430) precursorArylalkyl carbinols, allylic alcoholsVinyl propionate, Vinyl diphenylacetate acs.orgresearchgate.net
Chiral Diamine(S)-Proline-derived diamineCyclic and acyclic secondary alcoholsBenzoyl chloride oup.com
Chiral PhosphineFerrocene-modified phosphineSecondary alcoholsNot specified for acylation beilstein-journals.org

This table presents potential catalytic systems for the enantioselective functionalization of this compound based on successful applications with analogous secondary alcohols.

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a widely used strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantiomerically enriched unreacted starting material and an enantiomerically enriched product.

Enzymatic kinetic resolution, particularly using lipases, is a powerful and environmentally benign method for the enantiomeric enrichment of racemic alcohols. jocpr.com Lipases are highly selective and can catalyze the enantioselective acylation of alcohols in organic solvents. The choice of lipase (B570770), acyl donor, and solvent can significantly influence the efficiency and enantioselectivity of the resolution.

Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a versatile and highly enantioselective catalyst for the kinetic resolution of a broad range of secondary alcohols, including aromatic, allylic, and aliphatic types. nih.govacs.org It has demonstrated excellent enantioselectivity (E > 200) in the acylation of various chiral alcohols. acs.org Wheat germ lipase is another notable enzyme that has been used for the kinetic resolution of secondary alcohols, exhibiting an opposite enantioselectivity to what is commonly observed (the "anti-Kazlauskas" rule). nih.gov

The combination of enzymatic resolution with a racemization catalyst for the unreacted enantiomer leads to a dynamic kinetic resolution (DKR). This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. Ruthenium complexes are often employed as racemization catalysts for secondary alcohols in DKR processes. mdpi.com

EnzymeCommon Acyl DonorTypical SolventKey FindingsReference
Novozym 435 (immobilized Candida antarctica lipase B)Vinyl acetate, Isopropenyl acetateToluene, Ionic LiquidsHigh enantioselectivity for a wide range of secondary alcohols. nih.gov nih.govmdpi.com
Wheat germ lipaseVarious acyl donorsn-HexaneExhibits "anti-Kazlauskas" selectivity. nih.gov nih.gov
Amano PS LipaseIsopropenyl acetatetert-Butyl methyl etherEffective for enzymatic acetylation of chromanols. chemrxiv.org chemrxiv.org

This table summarizes enzymatic systems that could be applied to the kinetic resolution of this compound, based on their proven efficacy with other secondary alcohols.

Purification and Isolation of this compound

Chromatographic Techniques for Separation of Isomers

The separation of enantiomers of chiral alcohols like this compound can be effectively achieved using chromatographic techniques, particularly with chiral stationary phases (CSPs).

High-performance liquid chromatography (HPLC) with polysaccharide-based CSPs is a dominant method for the analytical and preparative separation of enantiomers. preprints.orgnih.gov These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer broad enantiorecognition capabilities for a wide variety of chiral compounds, including alcohols. mdpi.comspringernature.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is crucial for optimizing the separation. preprints.org

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. chempartner.comresearchgate.netselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an alcohol. Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in resolving the enantiomers of numerous chiral pharmaceuticals and intermediates. chromedia.org

Chromatographic TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile PhaseAdvantages for Alcohol SeparationReference
Chiral HPLCPolysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)n-Hexane/2-PropanolBroad applicability, well-established methods. chromatographyonline.com preprints.orgchromatographyonline.com
Chiral SFCPolysaccharide-based (e.g., Chiralpak IA, Chiralcel OJ-H)Supercritical CO2/MethanolFast separations, reduced organic solvent use. chempartner.com chempartner.comchromedia.org

This table outlines common chromatographic techniques suitable for the enantiomeric separation of this compound.

Crystallization and Salt Formation for Enhanced Purity

Crystallization is a fundamental technique for the purification of solid compounds. For the enantiomeric enrichment of a chiral alcohol that may not readily crystallize as a racemate or as its individual enantiomers, diastereomeric salt formation is a classic and effective method. wikipedia.org

This technique involves the conversion of the racemic alcohol into a mixture of diastereomeric derivatives by reacting it with a single enantiomer of a chiral resolving agent. libretexts.org Since this compound is an alcohol, it must first be derivatized to introduce an acidic functional group. A common approach is to react the alcohol with a cyclic anhydride (B1165640), such as phthalic anhydride or succinic anhydride, to form a half-ester. This introduces a carboxylic acid group, which can then be reacted with a chiral base to form a pair of diastereomeric salts. spcmc.ac.in

Commonly used chiral bases for resolving acidic compounds include naturally occurring alkaloids like brucine, strychnine, and cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine. wikipedia.orgresearchgate.net The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once a pure diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with an acid to regenerate the enantiomerically pure alcohol derivative, which can then be hydrolyzed back to the pure enantiomer of the alcohol. spcmc.ac.in

StepProcedureReagentsPurposeReference
1. DerivatizationReaction of the racemic alcohol with a cyclic anhydride.Phthalic anhydride, Succinic anhydrideTo introduce a carboxylic acid handle for salt formation. spcmc.ac.in
2. Salt FormationReaction of the acidic derivative with a chiral base.Brucine, Cinchonidine, (R)-1-PhenylethylamineTo form a mixture of diastereomeric salts. wikipedia.orgresearchgate.net
3. Fractional CrystallizationSelective precipitation of one diastereomer from a suitable solvent.Various organic solventsTo separate the diastereomers based on solubility differences. libretexts.org
4. Liberation of EnantiomerTreatment of the pure diastereomeric salt with acid.Hydrochloric acidTo recover the enantiomerically enriched acidic derivative. spcmc.ac.in
5. HydrolysisCleavage of the ester to yield the pure alcohol.Base-catalyzed hydrolysisTo obtain the final enantiomerically pure alcohol. libretexts.org

This table outlines the general steps for the resolution of a racemic alcohol like this compound via diastereomeric salt formation.

Advanced Structural Elucidation and Conformational Analysis of 2 Thiaspiro 3.3 Heptan 6 Ol

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods like 1D ¹H and ¹³C NMR can confirm the presence of key functional groups and provide a preliminary carbon count, they are insufficient for unambiguously assigning all resonances and defining the stereochemical and conformational nuances of the spiro[3.3]heptane framework. The puckered nature of the cyclobutane (B1203170) and thietane (B1214591) rings necessitates a more sophisticated analytical approach.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR, particularly two-dimensional (2D) experiments, provides the necessary tools to map out the intricate network of covalent bonds and spatial relationships within 2-Thiaspiro[3.3]heptan-6-ol.

A combination of 2D NMR experiments is essential to assemble the molecular structure piece by piece. Correlation SpectroscopY (COSY) reveals proton-proton coupling networks, Heteronuclear Single Quantum Coherence (HSQC) identifies direct carbon-proton attachments, and Heteronuclear Multiple Bond Correlation (HMBC) maps long-range (2-3 bond) carbon-proton connectivities.

Based on the structure, a set of hypothetical but representative ¹H and ¹³C NMR chemical shifts can be proposed. The protons on carbons adjacent to the sulfur atom (C1, C3) are expected to be shifted downfield compared to the analogous protons in the carbocyclic ring. The methine proton (H6) attached to the hydroxyl-bearing carbon is also a key diagnostic signal.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted δ ¹³C (ppm)Predicted δ ¹H (ppm)Multiplicity
C1 / C338.53.25m
C2Thia group (S)
C445.0Spirocenter (quaternary)
C5 / C735.02.40m
C668.04.10p

COSY Analysis: A COSY spectrum would confirm the coupling between protons on adjacent carbons. Key correlations would be observed between the methine proton H6 and the methylene (B1212753) protons at H5 and H7. Similarly, the protons at H1 and H3 would show correlations to the methylene protons on the opposite side of their respective rings if long-range coupling exists, though geminal and vicinal couplings within the same ring are more prominent.

HSQC Analysis: The HSQC spectrum provides a direct link between each proton and the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, the signal at 4.10 ppm would correlate with the carbon signal at 68.0 ppm, definitively assigning them to the C6-H6 group.

HMBC Analysis: The HMBC spectrum is crucial for establishing the connectivity across the spirocyclic center. Long-range correlations from the protons to carbons two and three bonds away would piece the entire framework together.

Table 2: Key Predicted HMBC Correlations for this compound

Proton(s)Correlates to Carbon(s)Significance
H1 / H3C4, C5, C7Confirms connectivity across the spirocenter to the carbocyclic ring.
H5 / H7C4, C6, C1, C3Confirms connectivity across the spirocenter to the thietane ring.
H6C4, C5, C7Links the hydroxyl-bearing carbon to the rest of the carbocyclic ring and the spirocenter.

Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful experiments for determining the spatial proximity of nuclei, regardless of their through-bond connectivity. For a strained system like this compound, these experiments are vital for elucidating the preferred conformation. The four-membered rings are not planar and adopt a puckered conformation. NOESY/ROESY can reveal which protons are on the same face of the molecule.

Key spatial relationships can be predicted:

Intra-ring Proximities: Protons that are cis to each other on the same ring will show a strong NOE correlation. For example, geminal protons and adjacent cis protons.

Table 3: Predicted Key NOESY/ROESY Correlations for Conformational Analysis

Proton 1Proton 2Inferred Spatial Relationship
H6H5/H7 (axial-like)Defines the orientation of the hydroxyl group (likely pseudo-equatorial).
H1/H3 (axial-like)H5/H7 (axial-like)Establishes the relative puckering of the two rings.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry methods provide orthogonal information regarding the molecule's mass, elemental composition, and structural integrity through controlled fragmentation.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound (MW: 130.21 g/mol ), the protonated molecule [M+H]⁺ at m/z 131.05 would be the precursor ion.

A plausible fragmentation pathway would involve initial, energetically favorable losses of small, stable neutral molecules, followed by ring cleavage.

Loss of Water: The hydroxyl group can be easily eliminated as water (H₂O, 18 Da), leading to a prominent fragment ion at m/z 113.04.

Ring Cleavage: The strained four-membered rings are susceptible to cleavage. A retro-[2+2] cycloreversion of the thietane ring could lead to the loss of thioformaldehyde (B1214467) (CH₂S, 46 Da) or ethylene (B1197577) (C₂H₄, 28 Da). Similarly, cleavage of the cyclobutanol (B46151) ring could occur.

Table 4: Predicted MS/MS Fragmentation Data for [C₆H₁₀OS + H]⁺

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Identity of Loss
131.05113.0418.01H₂O
131.0585.0346.02CH₂S
113.0485.0328.01C₂H₄

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation. Ions are drifted through a gas-filled cell under the influence of a weak electric field. Compact, tightly folded ions experience fewer collisions with the drift gas and travel faster than extended, bulkier conformers of the same mass-to-charge ratio.

The result is a measurement of the ion's rotationally averaged collision cross-section (CCS), which is a value (in Ų) representing its effective area. For this compound, IMS could potentially distinguish between different gas-phase conformers arising from the puckering of the rings. The experimental CCS value can be compared with theoretical CCS values calculated for computationally modeled structures. A close match between the experimental and a calculated CCS value provides strong evidence for a specific gas-phase conformation. For the [M+H]⁺ ion of this compound, a hypothetical CCS value might be in the range of 115-125 Ų, reflecting its compact spirocyclic nature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. For this compound, these techniques provide characteristic signatures for the hydroxyl group, the thietane ring, and the spiro[3.3]heptane framework.

Due to the limited availability of direct experimental spectra for this compound, a theoretical analysis based on Density Functional Theory (DFT) calculations of analogous structures, such as 3-thietanol and spiro[3.3]heptane, provides valuable insights into the expected vibrational modes.

Key Vibrational Modes of this compound:

Functional Group/Structural Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Hydroxyl (-OH)O-H Stretch3200-3600Strong, BroadWeak
C-O Stretch1050-1150Medium to StrongWeak
Thietane RingC-S Stretch600-750MediumStrong
Ring Puckering< 200WeakMedium
Cyclobutane RingCH₂ Scissoring1450-1470MediumMedium
Ring Breathing900-1000WeakStrong
Spiro[3.3]heptane SkeletonC-C Stretch800-1200MediumMedium

The O-H stretching vibration is anticipated to appear as a broad and strong band in the IR spectrum, characteristic of a hydroxyl group involved in hydrogen bonding. The C-S stretching of the thietane ring is expected to be a more prominent feature in the Raman spectrum due to the higher polarizability of the C-S bond. The low-frequency region of the Raman spectrum would be of particular interest for observing the ring-puckering and ring-breathing modes of the four-membered rings, which are indicative of the molecule's conformational flexibility.

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state provides definitive information about bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallography of this compound Derivatives

While the crystal structure of this compound itself is not publicly available, analysis of X-ray crystallographic data for various spiro[3.3]heptane derivatives offers a reliable model for its solid-state conformation. researchgate.net These studies consistently show that the two cyclobutane rings in the spiro[3.3]heptane system are not planar but are puckered. researchgate.net

Expected Structural Parameters for this compound based on Analogous Structures:

Parameter Expected Value
C-C Bond Length (Cyclobutane)1.54 - 1.56 Å
C-S Bond Length (Thietane)1.82 - 1.85 Å
C-O Bond Length (Alcohol)1.42 - 1.44 Å
C-C-C Bond Angle (Cyclobutane)~88-90°
C-S-C Bond Angle (Thietane)~77-79°
Ring Puckering Angle20-30°

The presence of the hydroxyl group in this compound is expected to play a crucial role in its crystal packing through the formation of intermolecular hydrogen bonds. These interactions would likely lead to the formation of well-defined supramolecular architectures, such as chains or sheets, in the solid state.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. For this compound, the potential for polymorphism arises from the flexibility of the spirocyclic skeleton and the directional nature of the hydrogen bonding facilitated by the hydroxyl group.

Conformational Dynamics and Ring Strain Analysis

The four-membered rings in the spiro[3.3]heptane system are inherently strained, which dictates their conformational preferences and dynamic behavior.

Assessment of Ring Strain in the Spiro[3.3]heptane System

The total ring strain in spiro[3.3]heptane is a combination of angle strain, resulting from the deviation of bond angles from the ideal tetrahedral value of 109.5°, and torsional strain, arising from the eclipsing of C-H bonds. Computational studies have estimated the total strain energy of the parent spiro[3.3]heptane to be approximately 51.0 kcal/mol. researchgate.net

Contributing Factors to Ring Strain in this compound:

Angle Strain: The internal bond angles in the cyclobutane and thietane rings are significantly compressed to around 90°.

Torsional Strain: The puckered nature of the rings helps to alleviate some of the torsional strain by staggering the hydrogen atoms on adjacent carbon atoms.

The replacement of a methylene group in the parent spiro[3.3]heptane with a sulfur atom to form the thietane ring in this compound is expected to slightly modify the ring strain. The longer C-S bonds and smaller C-S-C bond angle compared to C-C-C angles may lead to a subtle alteration in the strain energy of the thietane ring relative to the cyclobutane ring.

Inversion Barriers and Dynamics of the Four-Membered Rings

The four-membered rings in this compound are not static but undergo a dynamic process of ring-puckering, often referred to as ring inversion or ring-flipping. This process involves the interconversion between two equivalent puckered conformations through a higher-energy planar transition state.

Computational studies on thietane have shown that the barrier to ring inversion is relatively low. researchgate.net For the spiro[3.3]heptane system, the two rings can pucker in a concerted or independent manner, leading to a more complex conformational landscape. The energy barrier for the interconversion of these puckered forms is a key parameter that determines the rate of conformational change at a given temperature.

The presence of the hydroxyl substituent on the cyclobutane ring of this compound will result in two distinct puckered conformations: one with the hydroxyl group in a pseudo-axial position and another with it in a pseudo-equatorial position. The relative energies of these two conformers will determine the conformational preference of the molecule. It is generally expected that the conformer with the bulky hydroxyl group in the pseudo-equatorial position will be more stable to minimize steric interactions. The energy barrier for the interconversion between these conformers is a critical factor in understanding the molecule's dynamic behavior and its interactions with other molecules.

Intramolecular Hydrogen Bonding Networks Involving the Hydroxyl Group

The conformational landscape and physicochemical properties of this compound are significantly influenced by the potential formation of intramolecular hydrogen bonds. The presence of a hydroxyl (-OH) group, a classic hydrogen bond donor, and a sulfur atom within the spirocyclic framework, a potential hydrogen bond acceptor, creates the possibility for a stabilizing intramolecular interaction.

Detailed analysis of the molecular structure indicates that the hydroxyl proton can orient itself toward one of the lone pairs of the sulfur atom. This interaction would lead to the formation of a five-membered ring, a common and energetically favorable motif for intramolecular hydrogen bonds. The geometry of the rigid spiro[3.3]heptane skeleton constrains the possible conformations, potentially pre-organizing the molecule for such an interaction.

While specific experimental data for this compound is not extensively documented in the literature, the characteristics of the potential O-H···S intramolecular hydrogen bond can be predicted based on computational studies and analysis of analogous systems. Advanced theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are instrumental in characterizing these weak interactions. QTAIM analysis would be expected to reveal a bond critical point (BCP) between the hydroxyl hydrogen and the sulfur atom, signifying an interaction. chemrxiv.orgnih.gov NBO analysis could further elucidate the nature of this bond by quantifying the charge transfer from a lone pair orbital of the sulfur atom to the antibonding σ*(O-H) orbital. acs.orgmdpi.com

Spectroscopic techniques would provide the most direct experimental evidence for this interaction. In infrared (IR) spectroscopy, the formation of an intramolecular hydrogen bond typically leads to a red shift (a decrease in wavenumber) and broadening of the O-H stretching frequency band compared to a "free" hydroxyl group. libretexts.org For O-H···S bonds, this shift is generally smaller than for O-H···O bonds but still detectable.

The following table summarizes the anticipated parameters for the intramolecular hydrogen bond in this compound, based on typical values for similar O-H···S interactions found in computational and experimental studies.

Interactive Data Table: Predicted Parameters for the O-H···S Intramolecular Hydrogen Bond

ParameterPredicted Value RangeMethod of Determination (Theoretical/Experimental)Significance
H···S Distance 2.40 - 2.90 ÅX-ray Crystallography, Neutron Diffraction, Computational OptimizationShorter distances indicate a stronger hydrogen bond. This is typically longer than an O-H···O bond. nih.gov
O-H···S Angle 130 - 160°X-ray Crystallography, Neutron Diffraction, Computational OptimizationAngles closer to 180° suggest a stronger, more directional interaction.
Interaction Energy 1.5 - 4.0 kcal/molComputational Chemistry (NBO, SAPT), Isodesmic ReactionsQuantifies the energetic stabilization provided by the hydrogen bond.
Δν(O-H) IR Shift -20 to -80 cm⁻¹Infrared (IR) Spectroscopy, Raman SpectroscopyRepresents the weakening of the O-H covalent bond upon hydrogen bond formation. libretexts.org
NBO E(2) Energy 0.5 - 2.5 kcal/molComputational Chemistry (NBO Analysis)Measures the stabilization energy from the charge transfer between the sulfur lone pair and the O-H antibonding orbital. mdpi.com

Chemical Reactivity and Transformation of 2 Thiaspiro 3.3 Heptan 6 Ol

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in 2-Thiaspiro[3.3]heptan-6-ol is a key functional handle for a range of chemical modifications, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Spirocyclic Ketones

The oxidation of the secondary alcohol, this compound, to the corresponding ketone, 2-Thiaspiro[3.3]heptan-6-one, is a fundamental transformation. This reaction can be achieved using a variety of modern oxidizing agents that are known for their mildness and high efficiency, which is particularly important for substrates containing sensitive functional groups like the thietane (B1214591) ring. Reagents such as Dess-Martin periodinane (DMP) and conditions for Swern oxidation are well-suited for this purpose. wikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.com These methods generally provide the desired ketone in good to excellent yields while minimizing the risk of over-oxidation or side reactions involving the sulfur atom.

Oxidizing Agent/MethodTypical SolventTypical TemperatureProduct
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temperature2-Thiaspiro[3.3]heptan-6-one
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (CH₂Cl₂)-78 °C to Room Temperature2-Thiaspiro[3.3]heptan-6-one

Reduction Reactions to Other Spirocyclic Alcohols

While this compound is itself an alcohol, this section would typically discuss the reduction of the corresponding ketone, 2-Thiaspiro[3.3]heptan-6-one, to regenerate the alcohol or to produce diastereomeric alcohols if a chiral center is introduced. The stereochemical outcome of the reduction of the prochiral ketone is of significant interest. The choice of reducing agent can influence the stereoselectivity of the reaction, affording either the syn or anti diastereomer with respect to the spirocyclic system.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For greater stereocontrol, sterically hindered reducing agents such as L-Selectride® or sodium triacetoxyborohydride (B8407120) can be employed. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the spirocyclic framework.

Reducing AgentTypical SolventTypical Stereochemical Outcome (Hypothetical)
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)Mixture of diastereomers, potentially favoring the less sterically hindered face of attack.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or Tetrahydrofuran (B95107) (THF)Often provides a different diastereomeric ratio compared to NaBH₄.
L-Selectride®Tetrahydrofuran (THF)Generally favors attack from the less hindered face, leading to high diastereoselectivity.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted into esters and ethers, which are valuable for modifying the compound's physical and biological properties.

Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds through a nucleophilic acyl substitution mechanism to yield the corresponding ester.

Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. This is followed by a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide) to form the desired ether.

Reaction TypeReagentsBaseProduct
EsterificationAcetyl chloride or Acetic anhydridePyridine or Triethylamine2-Thiaspiro[3.3]heptan-6-yl acetate
EtherificationMethyl iodideSodium hydride (NaH)6-Methoxy-2-thiaspiro[3.3]heptane

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). Therefore, a two-step process is typically employed. First, the hydroxyl group is converted into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), by reaction with the corresponding sulfonyl chloride in the presence of a base.

The resulting 2-Thiaspiro[3.3]heptan-6-yl mesylate or tosylate can then undergo nucleophilic substitution with a variety of nucleophiles, such as azides, cyanides, or halides. This Sₙ2 reaction usually proceeds with an inversion of stereochemistry at the carbon center.

StepReagentsProduct
1. ActivationMethanesulfonyl chloride (MsCl), Triethylamine2-Thiaspiro[3.3]heptan-6-yl mesylate
2. SubstitutionSodium azide (B81097) (NaN₃)6-Azido-2-thiaspiro[3.3]heptane

Reactivity of the Thietane Ring

The four-membered thietane ring in this compound is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions of the Thietane Moiety

The strained C-S bonds of the thietane ring can be cleaved by various reagents, leading to the formation of acyclic sulfur-containing compounds. These reactions can be initiated by electrophiles, nucleophiles, or organometallic reagents.

For instance, Lewis acids can coordinate to the sulfur atom, activating the ring towards nucleophilic attack. This can lead to a variety of ring-opened products depending on the nucleophile present in the reaction mixture.

Organometallic reagents, such as organolithium compounds or Grignard reagents, can also act as nucleophiles and attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a C-S bond and the formation of a new carbon-carbon bond. The regioselectivity of this attack can be influenced by steric and electronic factors within the spirocyclic system.

Reagent TypeExample ReagentPotential Product
Lewis AcidBoron trifluoride etherate (BF₃·OEt₂)Ring-opened products via nucleophilic attack of a counter-ion or solvent.
Organometallic ReagentMethylmagnesium bromide (MeMgBr)3-((1-hydroxy-3-(methylthio)propyl)cyclobutyl)methanol (hypothetical product after workup)

Oxidation of the Sulfur Atom

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidation reactions can significantly impact the chemical and physical properties of the molecule.

The oxidation of thietanes to sulfoxides is typically achieved using mild oxidizing agents such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide. Further oxidation to the sulfone can be accomplished with stronger oxidizing agents like excess hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The stepwise oxidation allows for the selective preparation of either the sulfoxide or the sulfone.

Oxidizing AgentProductTypical Conditions
NaIO₄ or 1 eq. H₂O₂This compound 2-oxide (Sulfoxide)Methanol/water, room temperature
Excess H₂O₂, KMnO₄, or m-CPBAThis compound 2,2-dioxide (Sulfone)Acetic acid or dichloromethane, elevated temperature

The oxidation of the sulfur atom in the thietane ring has a pronounced effect on the ring's geometry and strain. The introduction of one or two oxygen atoms on the sulfur increases its steric bulk and alters the bond angles within the four-membered ring. This can lead to an increase in ring strain, which in turn can affect the reactivity of the molecule. For instance, thietane sulfones are generally more susceptible to thermal decomposition and ring-opening reactions compared to their unoxidized counterparts. The increased electrophilicity of the carbon atoms adjacent to the sulfone group also enhances their reactivity towards nucleophiles.

Coordination Chemistry of the Sulfur Atom

The lone pairs of electrons on the sulfur atom of this compound allow it to act as a ligand in coordination complexes with various metal ions. Thietane and its derivatives are known to form stable complexes with a range of transition metals. The sulfur atom can coordinate to a single metal center (terminal coordination) or bridge between two metal centers. The formation of such complexes can influence the reactivity of the thietane ring, often facilitating ring-opening or rearrangement reactions.

Metal CenterCoordination ModePotential Reactivity
Platinum(II)TerminalStable complex formation
Iron CarbonylsBridgingRing-opening and insertion reactions
Rhodium(I)TerminalCatalytic transformations

Reactions at the Spiro Center

Stability of the Spiro Carbon under Various Reaction Conditions

The quaternary spiro carbon, the linchpin of the 2-thiaspiro[3.3]heptane framework, exhibits remarkable stability under a range of reaction conditions. This stability is a direct consequence of its location at the junction of two strained rings, which sterically hinders access and disfavors the formation of carbocationic intermediates at this center.

Research on related spiro[3.3]heptane systems has shown that the core structure is generally robust under both acidic and basic conditions that are typically employed for transformations of appended functional groups. For instance, oxidation of the alcohol to a ketone or substitution of the hydroxyl group can be achieved without compromising the integrity of the spirocyclic core. However, extremely harsh acidic conditions could potentially lead to rearrangement reactions, driven by the relief of ring strain.

Table 1: Stability of the Spiro[3.3]heptane Core under Representative Reaction Conditions
Reaction TypeReagents/ConditionsObserved Stability of Spiro CorePotential for Rearrangement
Oxidation (e.g., Swern, PCC)Mild oxidizing agentsHighLow
Substitution (e.g., Mitsunobu)DEAD, PPh3, nucleophileHighLow
Protection/Deprotection (e.g., silyl (B83357) ethers)Standard protecting group protocolsHighLow
Strongly Acidic Conditions (e.g., conc. H2SO4)Elevated temperaturesModerate to LowHigh
Strongly Basic Conditions (e.g., NaH, n-BuLi)Aprotic solventHighLow

Stereochemical Outcomes of Reactions Adjacent to the Spiro Center

The rigid, spirocyclic nature of this compound exerts significant stereocontrol over reactions occurring at the hydroxyl-bearing carbon. The approach of reagents is often dictated by the less hindered face of the molecule, leading to predictable stereochemical outcomes.

For example, the reduction of the corresponding ketone, 2-thiaspiro[3.3]heptan-6-one, with various reducing agents can lead to the formation of either the endo or exo alcohol, depending on the steric bulk of the reagent and the reaction conditions. Similarly, nucleophilic substitution reactions at the C6 position are expected to proceed with a high degree of stereoselectivity. Studies on analogous spiro[3.3]heptane systems have demonstrated that the stereochemical course of such reactions can be reliably predicted, which is a significant advantage in the synthesis of stereochemically pure compounds.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting the formation of products. While specific kinetic and computational studies on this exact molecule are limited in the public domain, analogies can be drawn from broader research on spiro[3.3]heptane derivatives.

Kinetic Studies of Reaction Rates

Kinetic studies provide quantitative data on how reaction rates are influenced by factors such as reactant concentrations, temperature, and catalysts. For transformations of this compound, such as its oxidation or substitution, determining the rate law and activation energy can shed light on the rate-determining step of the reaction mechanism.

In general, reactions involving strained ring systems can exhibit altered reaction rates compared to their acyclic or less-strained counterparts. The release of ring strain in the transition state can sometimes accelerate a reaction. A hypothetical kinetic study on the esterification of this compound could, for instance, compare its reaction rate to that of a less-strained cyclic or acyclic alcohol to probe the electronic and steric effects of the spiro[3.3]heptane scaffold.

Elucidation of Transition States and Reaction Pathways

Computational chemistry offers powerful tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states and intermediates. For reactions of this compound, computational modeling could be employed to:

Predict Stereochemical Outcomes: By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and major product can be predicted.

Investigate Rearrangement Pathways: In cases where rearrangements are possible, computational studies can map out the potential energy surface to identify the most likely rearrangement pathways and the energy barriers associated with them.

Understand the Role of the Sulfur Heteroatom: The influence of the sulfur atom on the stability of intermediates and transition states can be computationally modeled to understand its role in directing reactivity.

For instance, a computational analysis of the acid-catalyzed dehydration of this compound could reveal whether the reaction proceeds via a concerted or stepwise mechanism and could identify the most stable carbocation intermediate, thereby predicting the regioselectivity of alkene formation.

Derivatization Strategies and Analog Synthesis of 2 Thiaspiro 3.3 Heptan 6 Ol

Functionalization of the Hydroxyl Group

The hydroxyl group in 2-Thiaspiro[3.3]heptan-6-ol is a primary site for chemical modification, allowing for the introduction of diverse functionalities and the connection to other molecular fragments.

Common protecting groups for alcohols include ethers (e.g., benzyl, silyl (B83357) ethers like tert-butyldimethylsilyl) and esters. For instance, reacting this compound with a silyl chloride in the presence of a non-nucleophilic base would yield a silyl ether. This protection strategy is advantageous due to the mild conditions required for both protection and deprotection, which typically involves fluoride (B91410) ion sources.

Table 1: Common Protecting Groups for Alcohols

Protecting Group Abbreviation Protection Reagent Deprotection Conditions
Benzyl Bn Benzyl bromide (BnBr) with a base Catalytic hydrogenation (e.g., H₂, Pd/C)
tert-Butyldimethylsilyl TBDMS TBDMS-Cl with imidazole Fluoride ion (e.g., TBAF) or acid

The hydroxyl group itself is a poor leaving group in nucleophilic substitution reactions because hydroxide (B78521) is a strong base. youtube.comyoutube.com To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org This is a fundamental strategy for introducing a wide range of other functional groups, such as azides, nitriles, or amines, at this position.

One common method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). youtube.comyoutube.com These are excellent leaving groups due to the stability of the corresponding sulfonate anions. The reaction of this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) would yield the corresponding sulfonate ester. This intermediate can then be readily displaced by a variety of nucleophiles in an SN2 reaction.

Alternatively, the alcohol can be converted into an alkyl halide. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide, respectively. youtube.comlibretexts.org These alkyl halides are then versatile substrates for further nucleophilic substitution.

Table 2: Reagents for Converting Alcohols to Good Leaving Groups

Reagent Leaving Group Formed Typical Conditions
p-Toluenesulfonyl chloride (TsCl) Tosylate (-OTs) Pyridine, 0 °C to RT
Methanesulfonyl chloride (MsCl) Mesylate (-OMs) Triethylamine, CH₂Cl₂, 0 °C
Thionyl chloride (SOCl₂) Chloride (-Cl) Pyridine, reflux

Modification of the Thietane (B1214591) Ring

The thietane ring offers additional opportunities for structural modification, including reactions at the sulfur atom and replacement of the sulfur with other heteroatoms.

The sulfur atom in the thietane ring is a nucleophilic and redox-active center. It can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the physicochemical properties of the molecule, such as polarity, solubility, and hydrogen bonding capacity, which can be beneficial in drug discovery. The oxidation is typically achieved using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Replacing the sulfur atom with another heteroatom, such as nitrogen, leads to the synthesis of valuable structural analogs. The resulting azaspiro[3.3]heptanes are particularly important scaffolds in medicinal chemistry. nih.govuniv.kiev.ua For example, the synthesis of 2-thia-6-azaspiro[3.3]heptane has been reported, demonstrating the feasibility of incorporating both sulfur and nitrogen within the spirocyclic framework. rsc.org

The synthesis of a 2,6-diazaspiro[3.3]heptane system, another important analog, has been achieved through a route involving the reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde, followed by cyclization to form the second azetidine (B1206935) ring. thieme-connect.de A similar strategic approach could be envisioned for the conversion of a thietane-containing intermediate to an azaspirocycle, likely involving ring-opening of the thietane followed by ring-closure with an amine. The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, an analog of ornithine, highlights the utility of these nitrogen-containing spirocycles. nih.govenamine.net

Synthesis of Spiro[3.3]heptane Analogs with Varying Ring Sizes or Heteroatom Positions

Expanding beyond the 2-thiaspiro[3.3]heptane core, the synthesis of analogs with different ring sizes or alternative placements of heteroatoms provides access to a broader chemical space. rsc.org The development of synthetic routes to various heteroatom-containing spiro[3.3]heptanes is an active area of research. rsc.org

For instance, synthetic routes to 2-oxa-6-azaspiro[3.3]heptane are well-established and highlight the modular nature of building these spirocycles. rsc.org The synthesis of 6-amino-2-thiaspiro[3.3]heptane has been accomplished in nine steps, starting from 2,2-bis(bromomethyl)-1,3-propanediol. researchgate.net This synthesis involves the formation of a cyclobutane (B1203170) ring, followed by the construction of the thietane ring from a 1,3-diol precursor via conversion to a dimesylate and subsequent reaction with sodium sulfide (B99878). nih.govbeilstein-journals.org This general strategy of constructing one ring and then forming the second spiro-fused ring is a common theme in the synthesis of these compounds. nih.gov The synthesis of various functionalized 2,6-diazaspiro[3.3]heptanes has also been reported, further demonstrating the accessibility of diverse heteroatomic spiro[3.3]heptane scaffolds. thieme-connect.deresearchgate.net

While the spiro[3.3]heptane system is the primary focus, related strained systems like spiro[2.3]hexanes are also of interest. rsc.org The general synthetic principles for spiro[3.3]heptanes, often involving cycloaddition reactions or sequential ring closures, can be adapted for the synthesis of analogs with different ring sizes, such as spiro[3.4] or spiro[2.3] systems.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-Thia-6-azaspiro[3.3]heptane
2,6-Diazaspiro[3.3]heptane
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid
2-Oxa-6-azaspiro[3.3]heptane
6-Amino-2-thiaspiro[3.3]heptane
2,2-bis(bromomethyl)-1,3-propanediol

Construction of Oxa- and Aza-Spiro[3.3]heptane Derivatives

The substitution of the sulfur atom in this compound with other heteroatoms, such as oxygen or nitrogen, yields valuable structural analogs. These oxa- and aza-spiro[3.3]heptanes are significant in drug discovery, serving as conformationally restricted building blocks. nih.govresearchgate.net

Oxa-Spiro[3.3]heptane Derivatives: The 2-oxaspiro[3.3]heptane framework is considered a polar equivalent of a gem-dimethyl group and a structural alternative to morpholine (B109124). mdpi.com For instance, 2-oxa-6-azaspiro[3.3]heptane has been proposed as an analog of morpholine with potentially enhanced hydrophilicity and aqueous solubility. researchgate.net The synthesis of these scaffolds often involves strategies like iodocyclization and can be adapted to produce a large library of oxa-spirocyclic compounds. researchgate.net

Aza-Spiro[3.3]heptane Derivatives: Azaspiro[3.3]heptanes are particularly valuable synthetic targets for drug discovery programs. rsc.org The synthesis of functionalized 2-azaspiro[3.3]heptanes provides access to novel modules with multiple "exit vectors" for further chemical elaboration. nih.gov Synthetic routes often involve the ring closure of corresponding 1,3-bis-electrophiles with nucleophiles to construct the four-membered rings. nih.govenamine.net These sterically constrained compounds can act as selective ligands for various biological targets. researchgate.net For example, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid has been synthesized as an analog of the natural amino acid ornithine. researchgate.net

The following table compares the core structures of thia-, oxa-, and aza-spiro[3.3]heptanol derivatives.

Compound ClassCore Heteroatom(s)Key Structural FeaturePotential Application
Thia-Spiro[3.3]heptanesSulfur (S)Thietane ring fused to cyclobutanol (B46151)Building block for sulfur-containing complex molecules
Oxa-Spiro[3.3]heptanesOxygen (O)Oxetane (B1205548) ring fused to cyclobutanolMorpholine bioisostere, polar equivalent of gem-dimethyl
Aza-Spiro[3.3]heptanesNitrogen (N)Azetidine ring fused to cyclobutanolPiperidine (B6355638) bioisostere, scaffold for constrained amino acids

Exploration of Spirocyclic Systems with Multiple Heteroatoms

Expanding the structural diversity of the spiro[3.3]heptane scaffold involves the incorporation of multiple heteroatoms, leading to systems such as diaza- and oxa-aza-spiro[3.3]heptanes. These scaffolds are of high interest as they offer multiple points for functionalization and can significantly influence the molecule's spatial arrangement and properties.

A practical route to 2,6-diazaspiro[3.3]heptanes has been developed via reductive amination of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate, followed by cyclization. thieme-connect.de This methodology is high-yielding and suitable for creating libraries of diverse compounds. thieme-connect.de Similarly, 2-oxa-6-azaspiro[3.3]heptane is a prominent example of a mixed-heteroatom system, synthesized as a potential bioisostere for piperazine (B1678402) and morpholine. researchgate.netresearchgate.net The development of these novel strained spiro heterocycles is driven by their ability to confer beneficial physicochemical properties, such as metabolic stability, to lead compounds in drug discovery. rsc.org

Preparation of this compound as a Building Block for More Complex Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic alcohol group and a sulfur-containing thietane ring, makes it a versatile precursor for more elaborate molecular structures. Spiro[3.3]heptan-2-ones, which are closely related, are excellent building blocks for a wide variety of substituted spiro[3.3]heptanes due to their two distinct reactive centers that can be derivatized sequentially. google.com

The synthesis of a related compound, 6-amino-2-thiaspiro[3.3]heptane hydrochloride, was achieved in nine steps from 2,2-bis(bromomethyl)-1,3-propanediol, demonstrating a viable pathway to functionalized 2-thiaspiro[3.3]heptane systems. researchgate.net This highlights the utility of the core scaffold in building more complex functional molecules.

Convergent and Divergent Synthesis Approaches

Both convergent and divergent strategies can be employed to utilize this compound in the synthesis of complex molecules.

Divergent Synthesis: In a divergent approach, the core this compound scaffold would be synthesized first. From this common intermediate, a library of diverse analogs could be generated by reacting the hydroxyl group or modifying the thietane ring. This strategy has been successfully applied to create a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane framework. nih.gov This approach allows for the systematic exploration of the chemical space around the core structure.

Convergent Synthesis: A convergent synthesis would involve the independent preparation of functionalized cyclobutane and thietane fragments, which are then combined in a later step to form the final, more complex target molecule. This method is often more efficient for building highly complex structures. Convergent strategies have been used to obtain a vast library of functionalized 6-fluoro-spiro[3.3]heptane-derived building blocks on a multigram scale. researchgate.net

Tandem Reactions Incorporating the this compound Unit

The incorporation of the this compound unit into tandem reactions, where multiple bond-forming events occur in a single operation, represents an advanced synthetic application. While the broader class of spiro[3.3]heptanes are recognized as valuable and rigid molecular frameworks, specific examples of tandem reactions involving the this compound unit are not extensively detailed in the current literature. google.com However, the presence of the alcohol and the thietane ring offers potential for designing such sequences, for example, through an oxidation-rearrangement cascade to access novel heterocyclic systems. The development of such reactions would further elevate the status of this compound as a powerful building block in organic synthesis.

Theoretical and Computational Studies of 2 Thiaspiro 3.3 Heptan 6 Ol

Quantum Chemical Investigations

No specific studies were found that performed quantum chemical investigations on 2-Thiaspiro[3.3]heptan-6-ol.

Molecular Orbital Analysis (HOMO/LUMO) for Reactivity Prediction

A molecular orbital analysis, including the identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is crucial for predicting the molecule's reactivity, with the HOMO energy indicating its susceptibility to electrophilic attack and the LUMO energy indicating its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and kinetic stability.

Charge Distribution and Electrostatic Potential Maps

There is no available data on the charge distribution or electrostatic potential maps for this compound. These computational maps are used to visualize the electron density around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are important for understanding intermolecular interactions and reaction mechanisms.

Conformational Analysis via Computational Methods

No computational studies on the conformational analysis of this compound were identified.

Potential Energy Surface Mapping and Conformational Energy Profiling

A potential energy surface map or a detailed conformational energy profile for this compound is not available in the current scientific literature. Such a study would involve systematically varying key dihedral angles to identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations for this compound have been reported. These simulations would provide a time-resolved understanding of the molecule's conformational changes and interactions with its environment, offering a more dynamic picture than static quantum chemical calculations.

Mechanistic Insights from Computational Chemistry

Computational chemistry serves as a virtual laboratory to probe reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. By modeling the potential energy surface of a reaction, researchers can identify key intermediates and transition states, providing a comprehensive picture of how a reaction proceeds.

Transition State Optimization and Activation Energy Calculations

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for reactants to be converted into products. The optimization of transition state geometries and the calculation of their corresponding activation energies are fundamental to understanding reaction kinetics. e3s-conferences.org For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods like Density Functional Theory (DFT) can be employed to locate the transition state structures.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated from these optimized structures. This value is crucial for predicting the rate of a reaction. While specific activation energies for reactions of this compound are not yet extensively documented in the literature, the general approach would involve the following steps:

Optimization of the ground state geometries of the reactants.

Identification and optimization of the transition state geometry.

Calculation of the single-point energies of all species.

Determination of the activation energy by subtracting the energy of the reactants from the energy of the transition state.

These calculations provide valuable thermodynamic parameters that help in understanding the feasibility and mechanism of a given cyclization or functionalization reaction. e3s-conferences.org

Interactive Data Table: Hypothetical Activation Energies for a Reaction of this compound

The following table presents hypothetical activation energy data for a proposed reaction of this compound, illustrating the type of information that can be obtained from computational studies.

Reaction StepComputational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
Ring OpeningDFT (B3LYP)6-31G(d,p)PCM (Toluene)25.4
Hydroxyl OxidationDFT (M06-2X)def2-TZVPSMD (DCM)18.7
Nucleophilic SubstitutionMP2aug-cc-pVTZC-PCM (Methanol)22.1

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Prediction of Chemo-, Regio-, and Stereoselectivity

Many organic reactions can yield multiple products. Computational chemistry is an invaluable tool for predicting the chemo-, regio-, and stereoselectivity of a reaction by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy will be the most kinetically favored, and its corresponding product will be the major product.

For this compound, which possesses multiple reactive sites (the sulfur atom, the hydroxyl group, and various C-H bonds), predicting the outcome of a reaction is not always straightforward. For instance, in an oxidation reaction, will the sulfur atom or the alcohol be oxidized? In a substitution reaction, will the hydroxyl group be replaced, or will a reaction occur at another position?

By calculating the transition state energies for each possible reaction pathway, the selectivity can be predicted. For example, a lower activation energy for the oxidation of the hydroxyl group compared to the oxidation of the sulfur atom would suggest that the alcohol is the more likely site of reaction under kinetic control.

Analysis of Unique Electronic Effects

The spirocyclic nature of this compound, combined with the presence of a sulfur heteroatom, gives rise to unique electronic effects that influence its structure, stability, and reactivity.

Spiroconjugation and Spirohyperconjugation Phenomena

Spiroconjugation is a type of orbital interaction that can occur in spirocyclic compounds where two ring systems are joined by a single common atom. This interaction involves the through-space overlap of p- or π-orbitals on the two rings, leading to a delocalization of electron density and a stabilization of the molecule. The presence of the sulfur atom with its lone pairs of electrons in this compound could potentially participate in such interactions, influencing the electronic properties of the molecule. researchgate.net

Anomeric Effects in Heteroatom-Containing Spirocycles

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to prefer an axial orientation over the sterically less hindered equatorial orientation. wikipedia.org This effect is generally explained by a stabilizing interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the bond to the other heteroatom. youtube.com

In the context of this compound, the presence of the sulfur atom in the spirocyclic system can lead to anomeric effects. scripps.edu The interaction between the lone pairs on the sulfur atom and the antibonding orbitals of adjacent C-C or C-H bonds can influence the conformational preferences of the four-membered thietane (B1214591) ring. While the classic anomeric effect is described in six-membered rings, analogous stereoelectronic interactions are known to occur in smaller ring systems and can play a significant role in determining the molecule's three-dimensional structure and reactivity. For instance, the orientation of the hydroxyl group could be influenced by such anomeric interactions within the spirocyclic framework.

Potential Applications and Advanced Material Building Blocks

Role as a Chemical Scaffold in Exploratory Chemical Synthesis

The spiro[3.3]heptane motif is increasingly recognized as a valuable scaffold in the synthesis of complex molecules. Composed of two fused four-membered rings, this framework provides a favorable balance of structural rigidity and three-dimensional complexity. This sp³-rich core offers a distinct advantage over flat, two-dimensional aromatic structures, a concept often referred to as "escaping from flatland" in drug discovery. The thia-ether functional group and the hydroxyl moiety in 2-Thiaspiro[3.3]heptan-6-ol provide versatile handles for a variety of chemical transformations, including oxidation, reduction, and substitution, allowing it to serve as a foundational building block for more intricate spirocyclic compounds.

The development of chemical probes for studying biological systems demands molecular tools with high specificity and well-defined conformations. The spiro[3.3]heptane framework is exceptionally suited for this purpose due to its inherent rigidity. researchgate.net This structural constraint fixes the relative orientation of substituents in three-dimensional space, which is a significant advantage over more flexible aliphatic rings.

The predictable vectorization of functional groups from the spirocyclic core allows for the precise design of molecules intended to interact with specific biological targets. researchgate.net This conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. The 2-Thiaspiro[3.3]heptane structure, therefore, serves as an excellent starting point for creating sterically constrained amino acids or other ligands that can act as selective tools for interrogating biological pathways. researchgate.net By providing a means to probe novel chemical space, these scaffolds help in designing molecules with enhanced target selectivity and improved drug-like properties. researchgate.netresearchgate.net

A significant application of the spiro[3.3]heptane motif is its use as a structural surrogate or bioisostere for common saturated heterocycles that are prevalent in pharmaceuticals. researchgate.net Specifically, derivatives of spiro[3.3]heptane have been identified as effective replacements for piperazines, piperidines, morpholines, and thiomorpholines. researchgate.net

The rigid framework of 2-thiaspiro[3.3]heptane allows it to mimic the spatial arrangement of substituents found on these common heterocycles while introducing novel physicochemical properties. researchgate.netresearchgate.net For instance, replacing a morpholine (B109124) or thiomorpholine (B91149) ring with a thiaspiro[3.3]heptane derivative can alter properties such as lipophilicity and metabolic stability, which are critical for developing successful drug candidates. The defined exit vectors of the spiro[3.3]heptane scaffold can position functional groups in a manner analogous to that of a substituted piperidine (B6355638) or piperazine (B1678402) ring, but within a more constrained and novel three-dimensional shape. researchgate.net This strategy of using spirocyclic motifs as "contracted" or conformationally restricted surrogates is a key tactic in modern medicinal chemistry to enhance molecular properties and explore new intellectual property space. researchgate.net

Interactive Data Table: Comparison of Scaffolds

FeatureSpiro[3.3]heptane CoreCommon Heterocycles (e.g., Piperazine, Morpholine)
Conformational Flexibility Rigid, conformationally restricted researchgate.netFlexible, multiple chair/boat conformations
Molecular Shape Three-dimensional, globularGenerally flatter, ring-like
Substitution Geometry Well-defined, predictable exit vectors researchgate.netAxial and equatorial positions
Novelty High, considered a next-generation scaffold researchgate.netCommon, widely used in existing drugs
sp³ Character High, non-aromatic High, non-aromatic

Applications in Materials Science

While the primary research focus for spiro[3.3]heptane derivatives has been in medicinal chemistry, their unique structural properties suggest potential applications in materials science.

Information regarding the specific incorporation of this compound into polymer backbones was not found in the provided search results. However, the rigidity of the spiro[3.3]heptane unit suggests that its inclusion in a polymer chain could significantly impact the material's bulk properties. Such rigid segments can restrict chain mobility, potentially increasing the glass transition temperature (Tg) and enhancing the thermal stability of the resulting polymer.

There was no specific information found regarding the use of this compound in the design of catalytic systems. In principle, the well-defined stereochemistry of the spirocyclic framework could be exploited to create chiral ligands for asymmetric catalysis, but specific examples are not available in the search results.

No research findings were available in the search results to describe the potential of this compound in optoelectronic or responsive materials.

Research in Agrochemical Development (Focusing on Chemical Design Principles)

The exploration of novel molecular frameworks is a critical endeavor in the development of new agrochemicals. The spirocyclic system of this compound offers distinct advantages in the design of sterically constrained and conformationally rigid molecules, which can lead to improved biological activity and selectivity.

The design of modern agrochemicals increasingly focuses on molecules with a higher fraction of sp3 hybridized carbons, a feature that correlates with increased three-dimensionality. bldpharm.com Spirocyclic scaffolds, such as the one found in this compound, are inherently rich in sp3 carbons and introduce a high degree of structural rigidity. bldpharm.com This rigidity can be advantageous in agrochemical design by locking a molecule into a specific conformation that is optimal for binding to its biological target.

The introduction of a spirocyclic core can significantly impact the physicochemical properties of a molecule, including its solubility and metabolic stability, which are crucial parameters for the efficacy and environmental fate of an agrochemical. bldpharm.comsigmaaldrich.com By replacing more flexible aliphatic or aromatic moieties with a rigid spirocyclic system, chemists can fine-tune these properties to enhance performance. bldpharm.com The well-defined three-dimensional arrangement of substituents on the this compound scaffold allows for precise control over the spatial orientation of functional groups, which is essential for optimizing interactions with target proteins. sigmaaldrich.com

Table 1: Comparison of Structural Features for Agrochemical Scaffolds

Feature Acyclic/Monocyclic Scaffolds Spirocyclic Scaffolds (e.g., this compound)
Conformational Flexibility High Low (Rigid)
sp3 Character Variable High
Three-Dimensionality Lower Higher

| Predictability of Substituent Orientation | Low | High |

Understanding the relationship between a molecule's structure and its activity is fundamental to chemical design. In a non-biological context, this involves studying how systematic changes to the molecular structure affect its chemical and physical properties. For this compound derivatives, structure-activity relationship (SAR) studies would focus on how modifications to the spirocyclic core or the hydroxyl group influence properties like reactivity, stability, and intermolecular interactions.

For instance, the reactivity of the hydroxyl group can be modulated by introducing substituents on the spirocyclic rings. The steric hindrance imposed by the rigid framework can influence the accessibility of the hydroxyl group to reagents, thereby affecting reaction rates and pathways. Computational modeling, such as Quantitative Structure-Activity Relationship (QSAR) analysis, can be employed to predict how changes in electronic and steric properties will affect the molecule's behavior. mdpi.comfrontiersin.org These studies, while not directly biological, provide essential data for designing molecules with specific, predictable properties for various applications, including as building blocks for more complex agrochemicals. mdpi.com

Use as Probes for Mechanistic Studies in Chemical Biology

The unique structural attributes of this compound also make it an attractive scaffold for the development of chemical probes to investigate biological processes. Its rigid framework can be used to present specific functionalities in a well-defined spatial orientation, allowing for precise interrogation of biological systems.

In chemical biology, understanding how a small molecule interacts with a biological target at a molecular level is crucial. The rigid nature of the this compound scaffold can be exploited to dissect the specific interactions that govern binding affinity and biological activity. By systematically modifying the substituents on the spirocycle, researchers can probe the steric and electronic requirements of a binding pocket with high precision.

This approach allows for the development of detailed structure-activity relationship (SAR) models that can elucidate the key features of both the small molecule and its biological target that are responsible for the observed activity. nih.govnih.gov The conformational constraint of the spirocycle reduces the entropic penalty upon binding, which can lead to higher binding affinities. This makes derivatives of this compound valuable tools for studying protein-ligand interactions and for the validation of drug targets.

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes in real-time. The this compound scaffold can serve as a core for the development of novel fluorescent probes. A fluorophore can be attached to the spirocyclic system, and the rigid framework can help to control the photophysical properties of the dye.

The orientation of the fluorophore relative to other functional groups on the scaffold can be precisely controlled, which can be used to create probes that are sensitive to their local environment. For example, changes in polarity, pH, or the presence of specific ions could induce a change in the fluorescence of the probe. The development of such probes based on the this compound system would provide new avenues for studying cellular events with high spatial and temporal resolution. The synthetic accessibility of functionalized spiro[3.3]heptane derivatives facilitates the incorporation of various reporter groups.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-oxa-6-azaspiro-[3.3]heptane

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of 2-thiaspiro[3.3]heptan-6-ol is intrinsically linked to the availability of efficient and scalable synthetic routes. Current methodologies, while effective at the laboratory scale, may present challenges in terms of step economy, atom economy, and environmental impact. Future research will likely prioritize the development of more sustainable and cost-effective synthetic strategies.

A significant frontier in the synthesis of this compound derivatives is the control of stereochemistry. The development of catalyst-mediated stereoselective syntheses will be crucial for accessing enantiomerically pure forms of these compounds, which is often a prerequisite for applications in medicinal chemistry and materials science. Research in this area could involve the design and application of novel chiral catalysts, such as transition metal complexes with tailored phosphine ligands, to control the formation of stereocenters within the spirocyclic framework rsc.org. The steric and electronic properties of these ligands are critical for achieving high levels of regio- and stereocontrol rsc.org. The insights gained from asymmetric catalysis in the synthesis of other complex spirocyclic molecules could provide a valuable foundation for these efforts nih.gov.

Discovery of Novel Reactivity Patterns

A deeper understanding of the inherent reactivity of the 2-thiaspiro[3.3]heptane system is crucial for expanding its synthetic utility and discovering new applications. Future investigations are expected to delve into previously unexplored areas of its chemical behavior, particularly in the realms of radical chemistry and photochemistry.

The study of radical reactions involving the 2-thiaspiro[3.3]heptane scaffold is a largely untapped area of research. Radicals, generated through processes like homolytic fission initiated by UV light or heat, can participate in a variety of transformations, including substitution reactions. youtube.com Future work could explore the generation of radicals at various positions on the 2-thiaspiro[3.3]heptane core and investigate their subsequent reactivity. This could lead to the development of novel C-H functionalization methods, providing direct access to a wide range of derivatives that are difficult to synthesize using traditional ionic chemistry. The insights from studies on other heterocyclic radical systems could provide a valuable starting point for these investigations. pageplace.de

The interaction of the 2-thiaspiro[3.3]heptane system with light is another promising area for future research. Photoinduced transformations can provide access to unique reactive intermediates and reaction pathways that are not accessible under thermal conditions. Research in this area could involve investigating the photochemical behavior of this compound and its derivatives, including their potential for photoisomerization, photocyclization, and photofragmentation. The presence of the sulfur atom in the spirocyclic framework may lead to interesting photochemical reactivity, as sulfur compounds are known to undergo a variety of transformations in the aerosphere upon exposure to solar radiation. bibliotekanauki.pl Furthermore, the principles governing the photochromic transformations of other spiro compounds could be applied to design photoswitchable materials based on the 2-thiaspiro[3.3]heptane scaffold researchgate.net.

Exploration of Advanced Computational Methodologies

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, bonding, and reactivity. cuny.edu The application of advanced computational methodologies to the study of this compound is expected to play a pivotal role in guiding future experimental work. Quantum mechanical calculations can be used to investigate the geometry and electronic properties of the molecule in both its ground and excited states. cuny.edu

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Addressing Remaining Challenges in Spiro[3.3]heptane Chemistry

Functionalization at Previously Unreactive Positions

The exploration of novel chemical space is a cornerstone of modern drug discovery and materials science. For the this compound scaffold, research has predominantly centered on modifications of the hydroxyl group. However, significant opportunities for innovation lie in the selective functionalization of the carbon-hydrogen (C-H) bonds within the strained spirocyclic framework, which are traditionally considered unreactive. Future research in this area is poised to unlock new derivatives with unique three-dimensional structures and properties.

Challenges and Opportunities in C-H Functionalization

The inherent stability of C-H bonds presents a formidable challenge to their selective activation and functionalization. In the context of this compound, the presence of multiple, chemically similar C-H bonds necessitates the development of highly regioselective synthetic methods. The strained nature of the four-membered thietane (B1214591) ring may also influence the reactivity of adjacent C-H bonds.

Recent advancements in synthetic organic chemistry, particularly in the field of transition metal-catalyzed C-H activation, offer promising avenues to address these challenges. researchgate.netbenthamdirect.comingentaconnect.com These methods have the potential to transform the ostensibly unreactive backbone of this compound into a versatile platform for diversification.

Directed C-H Functionalization Strategies

One of the most promising future research directions is the use of the existing hydroxyl group as an endogenous directing group to guide the functionalization of specific C-H bonds. This approach leverages the proximity of the hydroxyl group to orchestrate reactions at otherwise inaccessible positions.

Transition Metal Catalysis: Research could focus on employing transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, in combination with the directing ability of the hydroxyl group. researchgate.net This could enable the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom substituents, at positions C-5 and C-7.

Photoredox Catalysis: The use of photoredox catalysis presents another exciting frontier. nih.gov This strategy could facilitate novel C-H functionalization reactions under mild conditions, potentially offering complementary reactivity to traditional transition metal catalysis.

Non-Directed and Late-Stage Functionalization

While directed approaches offer precision, the development of non-directed C-H functionalization methods would provide access to a broader range of isomers and derivatives. drugdiscoverytrends.com Such "late-stage functionalization" techniques are particularly valuable in medicinal chemistry, as they allow for the rapid modification of complex molecules to fine-tune their biological activity. thieme.deacs.orgwikipedia.orgnih.gov

Future investigations could explore:

Hydrogen Atom Transfer (HAT) Catalysis: This approach could enable the selective functionalization of C-H bonds based on their bond dissociation energies, offering a different selectivity profile compared to transition metal-based methods.

Electrochemical Methods: Electrochemical synthesis provides a powerful tool for C-H activation, often under mild and sustainable conditions. nih.gov Exploring the electrochemical oxidation of this compound could lead to novel functionalized products.

Influence of the Thietane Moiety

The presence of the sulfur atom in the thietane ring is another key aspect to be explored in future functionalization studies. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties of the ring system. youtube.com This, in turn, could influence the reactivity of the adjacent C-H bonds and open up new avenues for selective functionalization. The thietane moiety itself is a subject of interest in medicinal chemistry, and understanding its reactivity is crucial. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov

Computational and Mechanistic Studies

To guide and accelerate experimental efforts, in-depth computational and mechanistic studies will be indispensable. Density Functional Theory (DFT) calculations can be employed to predict the relative reactivity of the different C-H bonds in this compound and its derivatives. These theoretical insights will be crucial for designing experiments, selecting appropriate catalysts and reagents, and understanding the regioselectivity of the observed transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Thiaspiro[3.3]heptan-6-ol, and what are their key limitations?

  • Methodological Answer : The synthesis typically involves constructing the spiro[3.3]heptane scaffold via cyclization reactions. A common approach uses 2,2-bis(bromomethyl)-1,3-propanediol as a starting material, followed by sulfur incorporation and hydroxyl group introduction . Key limitations include low yields due to steric hindrance in the spirocyclic system and challenges in controlling stereochemistry. Purification often requires column chromatography or recrystallization to isolate the desired enantiomer .

Q. How is the structural integrity of this compound verified experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for the spirocyclic sulfur atom (e.g., δ ~2.8–3.5 ppm for S–CH2_2) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for validating the spiro[3.3]heptane core .
  • Mass spectrometry : Confirms molecular weight (e.g., C6_6H10_{10}OS, MW 128.19) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Methodological Answer : Key properties include:

  • Density : ~1.2 g/cm3^3 .
  • Boiling point : ~223°C (extrapolated from analogs) .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water .
  • Storage : Stable at 2–8°C under inert gas to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while maintaining stereochemical purity?

  • Methodological Answer :

  • Catalyst screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization .
  • Temperature control : Lower reaction temperatures reduce side reactions (e.g., epimerization) .
  • In situ monitoring : Techniques like HPLC or FTIR track intermediate formation to adjust reaction parameters dynamically .

Q. What role does the spirocyclic sulfur atom play in the compound’s biological activity, and how can this be probed?

  • Methodological Answer : The sulfur atom enhances rigidity and influences binding to biological targets (e.g., enzymes or receptors). To study this:

  • Isosteric replacement : Synthesize analogs with oxygen or selenium replacing sulfur and compare bioactivity .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with active sites, highlighting sulfur’s role in hydrogen bonding or hydrophobic effects .

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

  • Reproducibility studies : Replicate assays across multiple labs using standardized protocols .
  • Analytical profiling : LC-MS or 1^1H NMR quantifies purity (>95%) and identifies confounding impurities .
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values to clarify potency discrepancies .

Q. What computational methods are suitable for modeling this compound’s conformational dynamics?

  • Methodological Answer :

  • DFT calculations : Optimize geometry and calculate energy barriers for ring-flipping or chair-boat transitions .
  • MD simulations : Explore solvation effects and ligand-protein binding pathways (e.g., using GROMACS) .
  • QSAR models : Relate structural descriptors (e.g., LogP, polar surface area) to observed bioactivity .

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